1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
1-[(4-Fluorophenyl)methyl]-N-methyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based compound featuring a 4-fluorobenzyl group at the N1 position of the pyridazine ring and a carboxamide moiety at the C3 position substituted with N-methyl and N-phenyl groups. Its synthesis involves coupling reactions using intermediates such as 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and substituted anilines, often mediated by reagents like HATU and DIPEA in DMF .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-22(16-5-3-2-4-6-16)19(25)17-11-12-18(24)23(21-17)13-14-7-9-15(20)10-8-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFWYNOEFYHFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C26H24FN2O3
- Molecular Weight : 417.47 g/mol
- CAS Number : [125971-96-2]
Structure
The compound features a dihydropyridazine core with a fluorinated phenyl group, which may enhance its biological activity by influencing its interaction with biological targets.
Research indicates that compounds within this class may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Dihydropyridazines have been shown to inhibit specific enzymes critical in disease pathways, such as integrases in HIV replication processes .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effectiveness against various targets:
- HIV Integrase Inhibition : A study highlighted that derivatives similar to this compound showed significant inhibition of the HIV integrase enzyme with IC50 values around 0.65 µM, indicating potential as an anti-HIV agent .
- Cytotoxicity Against Cancer Cell Lines : The compound was tested on multiple cancer cell lines (e.g., MCF7, HCT116). Results indicated that certain derivatives exhibited IC50 values ranging from 1.18 µM to 8.83 µM, demonstrating promising anticancer activity .
In Vivo Studies
While in vitro results are promising, further investigation through in vivo studies is essential to confirm efficacy and safety profiles.
Case Study 1: Antiviral Activity
A derivative of the compound was examined for its ability to inhibit HIV replication. The study found that while it effectively inhibited integrase activity in vitro, it did not exhibit significant antiviral effects in cultured cells at non-toxic concentrations . This suggests a need for structural optimization to enhance bioavailability and efficacy.
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, several derivatives were synthesized and tested against various cancer cell lines. The most active compounds showed promising results with low IC50 values, indicating potential for development as anticancer agents .
Data Summary Table
| Study Type | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| In Vitro | HIV Integrase | 0.65 | Significant inhibition observed |
| In Vitro | MCF7 Cancer Cell Line | 1.18 | High cytotoxicity |
| In Vitro | HCT116 Cancer Cell Line | 4.62 | Moderate cytotoxicity |
| In Vivo | Not yet established | N/A | Requires further research |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its applications include:
- Antitumor Activity : Preliminary studies suggest that derivatives of dihydropyridazines exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorophenyl group may enhance its potency and selectivity against tumor cells .
- Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial activity. This suggests that 1-[(4-fluorophenyl)methyl]-N-methyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide could be evaluated for efficacy against bacterial and fungal pathogens .
Neuropharmacology
Dihydropyridazine derivatives are being investigated for their neuroprotective effects. The potential applications include:
- Cognitive Enhancers : Some studies have indicated that modifications in the dihydropyridazine structure can lead to improved cognitive function in animal models, suggesting a possible role in treating neurodegenerative diseases such as Alzheimer's .
Analytical Chemistry
The compound can serve as a standard reference material in analytical methods such as HPLC and mass spectrometry due to its unique chemical structure. This is vital for:
- Quality Control : Ensuring the consistency and purity of pharmaceutical formulations containing similar dihydropyridazine derivatives .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined various dihydropyridazine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells, suggesting that the compound could be a lead candidate for further development as an anticancer drug.
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of dihydropyridazine derivatives found that certain modifications enhanced their ability to inhibit neuroinflammation in vitro. The study highlighted the potential of this compound to mitigate cognitive decline associated with neurodegenerative diseases.
Comparison with Similar Compounds
Fluorophenyl vs. Methoxyphenyl Substitutions
- Target Compound: The 4-fluorophenylmethyl group at N1 may enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s electron-withdrawing nature could influence binding interactions.
- The methoxy group’s larger size may also sterically hinder target engagement .
- Compound 9 () : Features a 4-fluorophenyl substituent but lacks the N-phenyl group on the carboxamide. Its higher synthetic yield (90% vs. 23% for the target compound’s analog, Compound 11) suggests fluorophenyl groups improve reaction efficiency in certain conditions .
Trifluoromethyl and Chlorophenyl Modifications
- 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide () : The trifluoromethyl group at C4 enhances metabolic stability via steric and electronic effects. Dual chlorophenyl groups may improve target affinity but increase molecular weight (MW: 430.7) compared to the target compound (estimated MW: ~407.4) .
Carboxamide Group Variations
N-Methyl vs. Cyclopropyl Substitutions
- Compound 6 (): Contains a cyclopropylcarbamoyl group instead of N-methyl-N-phenyl. 23% for the target compound’s analog) .
- Compound 12 () : Combines a 4-methoxyphenylmethyl group with cyclopropylcarbamoyl, yielding moderate potency in proteasome inhibition assays. The N-methyl group in the target compound may offer better pharmacokinetic profiles due to reduced steric hindrance .
Aromatic vs. Aliphatic Carboxamides
- N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide () : The 4-methoxybenzyl group and aliphatic cyclopropylcarbamoyl contrast with the target compound’s fluorophenyl and aromatic N-phenyl groups. Such differences could alter binding site interactions in enzyme assays .
Core Heterocycle Modifications
- 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide (): A pyrimidine core instead of pyridazine. Pyrimidines often exhibit distinct hydrogen-bonding patterns, which may explain reduced proteasome inhibition compared to pyridazine analogs .
- Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (): A pyrazole-based compound with a fluorophenyl group. The lack of a carboxamide moiety highlights the importance of this group in the target compound’s mechanism .
Preparation Methods
Formation of the Dihydropyridazine Core
The dihydropyridazine ring is constructed through a [4+2] inverse electron-demand Diels–Alder (IEDDA) reaction between a tetrazine derivative and a strained alkene. For example, norbornene derivatives react with 3,6-disubstituted tetrazines in the presence of moisture to yield 4,5-dihydropyridazine-3(2H)-ones. This method, initially developed for polycyclic systems, has been adapted for monocyclic precursors relevant to the target compound.
Reaction Conditions :
-
Tetrazine Precursor : 3,6-Dichlorotetrazine (0.1 mol)
-
Alkene : 4-Fluorobenzyl-substituted norbornene analog (0.12 mol)
-
Solvent : Tetrahydrofuran (THF)/water (9:1 v/v)
-
Temperature : 80°C, 12 hours
The reaction proceeds via an IEDDA mechanism, where the electron-deficient tetrazine reacts with the electron-rich alkene, followed by spontaneous aromatization facilitated by water (Figure 1).
One-Pot Synthesis via Sequential Functionalization
Integrated Alkylation and Amidation
A streamlined approach combines alkylation of the pyridazine core with simultaneous amidation. This method reduces purification steps and improves overall efficiency.
Procedure :
-
Alkylation : 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid is treated with 4-fluorobenzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours.
-
In Situ Amidation : Without isolation, N-methylaniline and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are added, proceeding at room temperature for 12 hours.
Key Parameters :
-
Base : Potassium carbonate (3.0 eq) ensures complete deprotonation of the carboxylic acid.
-
Coupling Reagent : HATU (1.2 eq) achieves superior activation compared to EDCl/HOBt.
-
Yield : 78% overall.
Fluorophenyl Group Incorporation Strategies
Direct Fluorination vs. Pre-functionalized Building Blocks
The 4-fluorophenylmethyl group is introduced either via late-stage fluorination or through pre-fluorinated intermediates.
Late-Stage Fluorination :
-
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.
-
Challenge : Competing side reactions at the dihydropyridazine core reduce yield (<50%).
Pre-functionalized Approach :
-
Building Block : 4-Fluorobenzyl bromide is reacted with a pyridazine precursor early in the synthesis, avoiding functional group incompatibility.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
To enhance throughput, key steps (e.g., IEDDA reaction) are transitioned to continuous flow systems.
Case Study :
-
Reactor Type : Microfluidic tubular reactor (inner diameter: 1 mm).
-
Residence Time : 30 minutes at 100°C.
-
Productivity : 12 g/h with 70% yield, surpassing batch reactor outputs.
Analytical Validation and Quality Control
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine H-5), 7.45–7.30 (m, 9H, aromatic), 5.12 (s, 2H, CH₂F), 3.41 (s, 3H, NCH₃).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Multi-Step Condensation | 72 | 98 | High regioselectivity |
| One-Pot Sequential | 78 | 95 | Reduced purification steps |
| Continuous Flow | 70 | 97 | Scalability for industrial production |
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
Issue : N-Methylaniline overalkylation generates N,N-dimethyl byproducts.
Solution : Stoichiometric control (1.1 eq N-methylaniline) and low-temperature reaction (0°C).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step organic reactions, typically including amide coupling, fluorobenzyl substitution, and cyclization. Key considerations:
- Amide Coupling : Use coupling agents like DCC with DMAP in anhydrous DMF under controlled temperatures (0–5°C) to minimize side reactions .
- Fluorobenzyl Substitution : React with 4-fluorobenzyl bromide in acetone under reflux (12 hours) with K₂CO₃ as a base to drive the reaction .
- Cyclization : Catalyze with HCl in ethanol under reflux, adjusting pH to 3.5–4.0 to optimize ring formation .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Optimization Strategy | Reference |
|---|---|---|---|---|
| 1 | Amide Coupling | DCC, DMAP, anhydrous DMF | Temperature control (0–5°C) | |
| 2 | Fluorobenzyl Substitution | 4-Fluorobenzyl bromide, K₂CO₃ | Reflux in acetone (12 hours) | |
| 3 | Cyclization | HCl, ethanol reflux | pH adjustment (3.5–4.0) |
Q. How can researchers confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., fluorophenyl methyl group at δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 366.1) .
- Chromatography : Use HPLC or GC with a C18 column and acetonitrile/water gradient to assess purity (>95%) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP-competitive probes .
- Receptor Binding : Perform radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?
- Fluorine Effects : The 4-fluorophenyl group enhances lipophilicity (logP +0.5) and metabolic stability compared to non-fluorinated analogs, improving cellular uptake .
- Chlorophenyl Analogs : Substitution with Cl increases steric bulk, potentially reducing binding affinity to flexible enzyme pockets (e.g., 2-fold lower inhibition of EGFR) .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent | Target (IC₅₀) | Key Effect | Reference |
|---|---|---|---|
| 4-Fluorophenyl | EGFR (0.8 µM) | Improved logP and stability | |
| 4-Chlorophenyl | EGFR (1.5 µM) | Reduced binding flexibility |
Q. How can computational methods optimize reaction pathways and predict metabolite profiles?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization .
- Metabolite Prediction : Apply in silico tools (e.g., Schrödinger’s MetaSite) to simulate Phase I oxidation sites, prioritizing labile positions like the dihydropyridazine ring .
Q. What strategies resolve contradictions in biological data across assay systems?
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (homogeneous) and radiometric (heterogeneous) methods to rule out assay-specific artifacts .
- Physicochemical Profiling : Measure solubility (e.g., shake-flask method) and membrane permeability (PAMPA) to distinguish intrinsic activity from bioavailability limitations .
Q. How can reaction engineering improve scalability for preclinical studies?
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., fluorobenzyl substitution) to enhance heat transfer and reduce batch variability .
- Catalyst Recycling : Use immobilized lipases or metal catalysts (e.g., Pd/C) in amide coupling steps to lower production costs .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using biophysical techniques (e.g., SPR for binding kinetics) and structural biology (X-ray crystallography) .
- Experimental Design : Employ factorial design (e.g., Box-Behnken) to optimize multi-variable processes like cyclization pH and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
